Methyl 11,14,17-Eicosatrienoate: A Technical Guide to its Structure, Properties, and Biological Significance
Methyl 11,14,17-Eicosatrienoate: A Technical Guide to its Structure, Properties, and Biological Significance
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 11,14,17-eicosatrienoate is the methyl ester of the omega-3 polyunsaturated fatty acid, 11,14,17-eicosatrienoic acid (ETE). As a fatty acid methyl ester (FAME), it is a crucial molecule for research into the biological roles of omega-3 fatty acids and their metabolic products. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and analytical methodologies for Methyl 11,14,17-eicosatrienoate. Furthermore, it explores its metabolic fate and the significant biological signaling pathways influenced by its corresponding free fatty acid and downstream metabolites. This document is intended to serve as a comprehensive resource for professionals in the fields of biochemistry, pharmacology, and drug development.
Chemical Structure and Properties
Methyl 11,14,17-eicosatrienoate is a 21-carbon chain fatty acid methyl ester characterized by three double bonds at the 11th, 14th, and 17th carbon positions. The stereochemistry of the double bonds is typically in the cis configuration for the naturally occurring form.
Table 1: Chemical and Physical Properties of Methyl 11,14,17-eicosatrienoate
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₃₆O₂ | [1][2][3][4][5] |
| Molecular Weight | 320.51 g/mol | [2][3][4] |
| IUPAC Name | methyl (11Z,14Z,17Z)-eicosa-11,14,17-trienoate | [4] |
| CAS Number | 55682-88-7 | [2][3][6] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 398.6°C at 760 mmHg | |
| Density | 0.891 g/cm³ | |
| Solubility | Insoluble in water | |
| Storage Temperature | -20°C | [5] |
Experimental Protocols
Synthesis of Methyl 11,14,17-eicosatrienoate
A common method for the synthesis of polyunsaturated fatty acids and their esters is the Wittig reaction. The following is a generalized protocol based on the synthesis of a deuterated analogue of Methyl 11,14,17-eicosatrienoate.[7]
Materials:
-
3,6-nonadienyltriphenylphosphonium iodide
-
Methyl 11-oxoundecanoate
-
Sodium bis(trimethylsilyl)amide
-
Anhydrous solvent (e.g., tetrahydrofuran)
-
Silver resin for chromatography
Procedure:
-
Preparation of the Ylide: The 3,6-nonadienyltriphenylphosphonium iodide is treated with a strong base, such as sodium bis(trimethylsilyl)amide, in an anhydrous solvent to generate the corresponding phosphonium (B103445) ylide.
-
Wittig Reaction: The ylide is then reacted with methyl 11-oxoundecanoate. The ylide attacks the aldehyde functionality of the methyl 11-oxoundecanoate, leading to the formation of an oxaphosphetane intermediate.
-
Elimination: The oxaphosphetane intermediate collapses to form the desired alkene (the methyl eicosatrienoate) and triphenylphosphine (B44618) oxide. The reaction is typically stirred at room temperature or slightly elevated temperatures.
-
Purification: The crude reaction mixture contains a mixture of cis and trans isomers. The desired all-cis isomer is separated and purified from the trans isomers and other byproducts using silver resin chromatography.[7]
-
Characterization: The final product is characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity.[7]
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for the analysis of fatty acid methyl esters.[1]
Sample Preparation (from biological tissues):
-
Lipid Extraction: Homogenize a known amount of tissue (e.g., 25-50 mg) in a chloroform:methanol (B129727) (2:1, v/v) solution.[1]
-
Internal Standard: Add a known amount of an internal standard (e.g., a deuterated fatty acid or a fatty acid not present in the sample) for quantification.[1]
-
Phase Separation: Add water or a saline solution to the homogenate to induce phase separation.[1]
-
Collection: Collect the lower organic layer containing the lipids.[1]
-
Drying: Evaporate the solvent under a stream of nitrogen.[1]
Derivatization to FAMEs (if starting from free fatty acids):
-
Esterification: Add a 1-2% solution of sulfuric acid or hydrochloric acid in anhydrous methanol to the dried lipid extract.
-
Heating: Heat the mixture at 80-100°C for 1-2 hours.
-
Extraction: After cooling, add water and hexane (B92381). Vortex and centrifuge to separate the layers. The upper hexane layer contains the FAMEs.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or similar.
-
Mass Spectrometer: Agilent 5977A MSD or similar.
-
Column: A polar capillary column such as a biscyanopropyl polysiloxane phase (e.g., HP-88, SP-2560).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 140°C, hold for 5 minutes, then ramp to 240°C at 4°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 50-550.
The following diagram illustrates the general workflow for GC-MS analysis of FAMEs from a biological sample.
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of fatty acid methyl esters.
¹H-NMR Spectral Features:
-
Methyl Ester Protons (-COOCH₃): A sharp singlet around 3.67 ppm.
-
Olefinic Protons (-CH=CH-): A complex multiplet between 5.3 and 5.4 ppm.
-
Bis-allylic Protons (=CH-CH₂-CH=): A triplet around 2.8 ppm.
-
Allylic Protons (-CH₂-CH=): A multiplet around 2.05 ppm.
-
Methylene Protons α to Ester (-CH₂-COO-): A triplet around 2.3 ppm.
-
Saturated Methylene Protons (-CH₂-): A broad signal around 1.3 ppm.
-
Terminal Methyl Protons (-CH₂-CH₃): A triplet around 0.97 ppm.
¹³C-NMR Spectral Features:
-
Carbonyl Carbon (-COO-): A signal around 174 ppm.
-
Olefinic Carbons (-CH=CH-): Signals between 127 and 132 ppm.
-
Methyl Ester Carbon (-OCH₃): A signal around 51.4 ppm.
Biological Significance and Signaling Pathways
Methyl 11,14,17-eicosatrienoate is primarily of interest as a precursor to its biologically active free fatty acid form, 11,14,17-eicosatrienoic acid. In biological systems, the methyl ester is readily hydrolyzed by esterases to yield the free fatty acid.
11,14,17-eicosatrienoic acid is an omega-3 fatty acid that can be metabolized by a variety of enzymes, including cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes, to produce a range of signaling molecules.
The metabolism of the related arachidonic acid (an omega-6 fatty acid) by CYP enzymes produces epoxyeicosatrienoic acids (EETs), which have been shown to be involved in a variety of signaling pathways that regulate vascular tone, inflammation, and angiogenesis.[8][9] While the specific signaling pathways for the metabolites of 11,14,17-eicosatrienoic acid are less well-characterized, it is likely that they participate in similar signaling cascades.
The following diagram illustrates the metabolic conversion of Methyl 11,14,17-eicosatrienoate and the subsequent generation of signaling molecules from the resulting free fatty acid.
Conclusion
Methyl 11,14,17-eicosatrienoate is a valuable tool for the study of omega-3 fatty acid metabolism and signaling. This guide has provided a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance. A thorough understanding of this molecule and its metabolic products is essential for researchers and professionals working to unravel the complex roles of fatty acids in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. 11,14,17-Eicosatrienoic acid, methyl ester [webbook.nist.gov]
- 3. Methyl 11,14,17-eicosatrienoate | C21H36O2 | CID 5367326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. larodan.com [larodan.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. CIS-11,14,17-EICOSATRIENOIC ACID METHYL ESTER | 55682-88-7 [chemicalbook.com]
- 7. Preparation of methyl 11,14,17-eicosatrienoate-8,8,9,9-d4 and methyl 8,11,14,17-eicosatetraenoate-8,9-d2 [agris.fao.org]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
